molecular formula C11H15BrN2O2 B3030324 tert-Butyl ((6-bromopyridin-2-yl)methyl)carbamate CAS No. 887580-31-6

tert-Butyl ((6-bromopyridin-2-yl)methyl)carbamate

Cat. No. B3030324
CAS RN: 887580-31-6
M. Wt: 287.15 g/mol
InChI Key: ZISQFMNTXPDRIX-UHFFFAOYSA-N
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Description

The compound tert-Butyl ((6-bromopyridin-2-yl)methyl)carbamate is a chemical entity that has been the subject of various studies due to its relevance in synthetic chemistry and potential applications in medicinal chemistry. The compound is characterized by the presence of a tert-butyl carbamate group attached to a 6-bromopyridin-2-ylmethyl moiety. This structure is of interest due to its potential as an intermediate in the synthesis of biologically active compounds .

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives often involves the use of tert-butyl carbamate as a protecting group for amines. For instance, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate was synthesized through a multi-step process including acylation, nucleophilic substitution, and reduction, with a total yield of 81% . Similarly, tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate was synthesized and characterized using various spectroscopic techniques . These studies demonstrate the versatility of tert-butyl carbamate derivatives in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives has been extensively studied using various computational methods. Density Functional Theory (DFT) analyses have been employed to optimize geometric parameters and to compare with experimental data obtained from X-ray diffraction studies . Vibrational frequency analyses have also been conducted to assign and understand the molecular vibrations of these compounds .

Chemical Reactions Analysis

Tert-butyl carbamate derivatives participate in a variety of chemical reactions. For example, O-tert-butyl-N-(chloromethyl)-N-methyl carbamate reacts with lithium powder and electrophiles to yield functionalized carbamates, which upon hydrolysis can afford amines and amino alcohols . The protonation sites and dissociation mechanisms of tert-butyl carbamates have been studied in the context of mass spectrometry, revealing insights into their behavior in the gas phase and in solution .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. The presence of intramolecular hydrogen bonds, as observed in some derivatives, can affect their stability and reactivity . The computational studies provide valuable information on the molecular energies, including HOMO and LUMO energies, which are crucial for understanding the chemical behavior of these compounds . Additionally, the vibrational frequency analysis contributes to the understanding of the physical properties of these molecules .

Scientific Research Applications

Synthesis and Chemical Reactions

Research on tert-butyl carbamates focuses on their role in various synthetic and chemical reactions. For example, tert-butyl carbamates are used as intermediates in the synthesis of biologically active compounds, such as omisertinib (AZD9291), an important drug in cancer treatment (Zhao et al., 2017). Their utility in the preparation of complex molecules is evident in studies like the development of an efficient process for the HIV protease inhibitor BMS-232632 (Xu et al., 2002).

Crystal Structure Analysis

The crystal structures of compounds including tert-butyl carbamates are of interest for understanding molecular interactions. For instance, the crystal structures of chlorodiacetylene and iododiacetylene derivatives reveal insights into hydrogen and halogen bonds involving carbonyl groups (Baillargeon et al., 2017).

Chemical Properties and Reactions

Understanding the chemical properties and reactions of tert-butyl carbamates is crucial for their application in synthesis. For example, the study of protonation sites and dissociation mechanisms of tert-butylcarbamates has implications for mass spectrometric assays in newborn screening (Spáčil et al., 2011). Additionally, tert-butyl carbamates' role in the mild and efficient one-pot Curtius rearrangement demonstrates their versatility in organic synthesis (Lebel & Leogane, 2005).

Application in Polymer Chemistry

tert-Butyl carbamates are also significant in the field of polymer chemistry. For instance, their role in synthesizing polymerizable antioxidants contributes to the development of materials with improved thermal stability (Pan et al., 1998).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with this compound are H302, H315, H319, H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl N-[(6-bromopyridin-2-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)13-7-8-5-4-6-9(12)14-8/h4-6H,7H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZISQFMNTXPDRIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70652156
Record name tert-Butyl [(6-bromopyridin-2-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl ((6-bromopyridin-2-yl)methyl)carbamate

CAS RN

887580-31-6
Record name tert-Butyl [(6-bromopyridin-2-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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